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Compound of Interest

Compound Name: 1-Butyl-1-cyclopentanol

Cat. No.: B072229 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

tertiary alcohol, 1-Butyl-1-cyclopentanol (CAS No. 1462-97-1; Molecular Formula: C₉H₁₈O).

The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, is critical for the structural elucidation, identification, and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for 1-Butyl-1-
cyclopentanol, providing a clear and concise reference for laboratory professionals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen environments within

the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard

reference.
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Chemical Shift (ppm) Multiplicity Integration Assignment

~1.65 - 1.75 Multiplet 4H
Cyclopentyl CH₂

(alpha to C-O)

~1.50 - 1.60 Multiplet 4H
Cyclopentyl CH₂ (beta

to C-O)

~1.40 - 1.50 Multiplet 2H
Butyl CH₂ (alpha to

quaternary C)

~1.25 - 1.35 Multiplet 2H Butyl CH₂

~1.20 Singlet 1H OH

~0.90 Triplet 3H Butyl CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm) Assignment

~82.5 C-OH (quaternary)

~42.0 Butyl CH₂ (alpha to quaternary C)

~38.0 Cyclopentyl CH₂ (alpha to C-O)

~26.5 Butyl CH₂

~24.0 Cyclopentyl CH₂ (beta to C-O)

~23.5 Butyl CH₂

~14.0 Butyl CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

~2950 Strong C-H Stretch (Aliphatic)

~2870 Strong C-H Stretch (Aliphatic)

~1465 Medium C-H Bend (CH₂)

~1150 Medium C-O Stretch (Tertiary Alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment

142 < 5 [M]⁺ (Molecular Ion)

124 ~10 [M - H₂O]⁺

99 ~20 [M - C₃H₇]⁺ (alpha-cleavage)

85 100 (Base Peak) [M - C₄H₉]⁺ (alpha-cleavage)

57 ~70 [C₄H₉]⁺

43 ~50 [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are intended as a guide and may be adapted based on the

specific instrumentation available.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-Butyl-1-cyclopentanol (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7

mL of CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be

added as an internal standard for chemical shift calibration (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a

field strength of 300 MHz or higher is utilized.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-

to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled experiment is typically run to simplify the spectrum to single lines for each unique

carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are generally required due to the low natural abundance of ¹³C.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected using the spectrometer's software. The chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Butyl-1-cyclopentanol is a liquid at room temperature, the

spectrum is conveniently obtained using the neat liquid film method. A single drop of the neat

liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range

of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 1-Butyl-1-cyclopentanol in a volatile solvent (e.g.,

methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer, often via a Gas Chromatography (GC) system for separation and purification

before ionization.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

Detection: The abundance of each fragment is measured by a detector, and the data is

plotted as a mass spectrum showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Butyl-1-cyclopentanol.
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cyclopentanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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